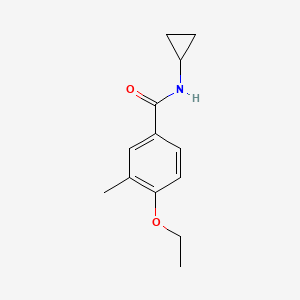

![molecular formula C23H14Cl2N2S2 B4630182 2-[(2-氯苯基)硫]-4-(4-氯苯基)-6-(2-噻吩基)烟腈](/img/structure/B4630182.png)

2-[(2-氯苯基)硫]-4-(4-氯苯基)-6-(2-噻吩基)烟腈

描述

Synthesis Analysis

The synthesis of related nicotinonitrile derivatives typically involves reactions between key starting materials such as acetyl thiophene, aldehydes, and cyanoacetate in the presence of ammonium acetate. For example, 4-(4-Chlorophenyl)-3-cyano-6-(thien-2-yl)-1H-pyridin-2-one, a related compound, was synthesized through the reaction of 2-acetyl thiophene with 4-chlorobenzaldehyde and ethyl cyanoacetate, highlighting a common pathway for the synthesis of such compounds (El‐Sayed et al., 2011).

Molecular Structure Analysis

Nicotinonitrile derivatives demonstrate interesting structural features, such as non-planarity and significant dihedral angles between the central pyridine ring and adjacent phenyl or thiophene rings. These structural characteristics contribute to the molecule's chemical properties and interactions (Chantrapromma et al., 2009).

Chemical Reactions and Properties

Nicotinonitriles engage in various chemical reactions, including condensation and cyclization, leading to the formation of complex structures. The reactivity of these compounds often involves the functional groups attached to the nicotinonitrile core, such as the thioether or cyano groups, which can participate in further chemical transformations (Dyachenko & Dyachenko, 2015).

Physical Properties Analysis

The physical properties of nicotinonitriles, such as solubility, melting point, and crystallinity, are influenced by their molecular structure. The presence of aromatic rings and functional groups like nitriles and thiophenes affects these properties, which are crucial for the compound's application in various fields.

Chemical Properties Analysis

Nicotinonitriles exhibit a range of chemical properties, including reactivity towards nucleophiles and electrophiles, which can be leveraged for further derivatization. The electron-withdrawing nitrile group impacts the molecule's reactivity, making it a candidate for various organic transformations (Heravi & Soufi, 2015).

科学研究应用

合成与生物活性

该化合物及其衍生物已通过多种方法合成,显示出显着的抗菌和抗肿瘤活性。El‐Sayed 等人(2011 年)探索了相关化合物的合成,重点介绍了其抗肿瘤和抗微生物活性,展示了此类化合物在医学研究和药物应用中的潜力 (El‐Sayed 等人,2011 年)。这些发现表明该化合物在开发新的治疗剂方面的相关性。

受体相互作用研究

张、富泽和卡西达(2004 年)对相关化合物的研究提供了它们与果蝇中的烟碱乙酰胆碱受体相互作用的见解,为理解潜在的神经活性药物的作用机制提供了基础 (张、富泽和卡西达,2004 年)。

化学合成和机理

科波拉和夏皮罗(1981 年)详细介绍了 2-氯烟腈与硫脲的反应,导致了新型杂环化合物的合成。这项研究通过扩展合成方法的范围和探索含腈化合物的化学行为,为有机化学领域做出了贡献 (科波拉和夏皮罗,1981 年)。

纳米形态和太阳能电池应用

在材料科学领域,Aïch 等人(2012 年)关于控制有源层纳米形态以获得高性能本体异质结太阳能电池的工作证明了相关化合物在提高太阳能电池效率中的适用性 (Aïch、卢、博普雷、勒克莱尔和陶,2012 年)。

具有抗菌活性的新型化合物

梅基和萨纳德(2022 年)合成了烟腈和/或与芳烃连接的双(噻唑)与色满单元,显示出对金黄色葡萄球菌和粪肠球菌的强抗菌活性。这突出了这些化合物在开发新的抗菌剂方面的潜力 (梅基和萨纳德,2022 年)。

属性

IUPAC Name |

4-(4-chlorophenyl)-2-[(2-chlorophenyl)methylsulfanyl]-6-thiophen-2-ylpyridine-3-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H14Cl2N2S2/c24-17-9-7-15(8-10-17)18-12-21(22-6-3-11-28-22)27-23(19(18)13-26)29-14-16-4-1-2-5-20(16)25/h1-12H,14H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCZOYYSSNJIPMW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CSC2=C(C(=CC(=N2)C3=CC=CS3)C4=CC=C(C=C4)Cl)C#N)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H14Cl2N2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

453.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-chloro-N-[2-methoxy-4-(pentanoylamino)phenyl]benzamide](/img/structure/B4630105.png)

![N-ethyl-2-[(4-fluorophenyl)(methylsulfonyl)amino]butanamide](/img/structure/B4630112.png)

![4-(3,4,7-trimethyl-2H-pyrazolo[3,4-d]pyridazin-2-yl)benzonitrile](/img/structure/B4630120.png)

![N-[3-(aminocarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]-2-(2-pyridinyl)-4-quinolinecarboxamide](/img/structure/B4630126.png)

![methyl 2-({[(3,5-dichloro-4-methoxybenzoyl)amino]carbonothioyl}amino)benzoate](/img/structure/B4630133.png)

![3-{[4-(dimethylamino)phenyl]amino}-1-(3-methoxyphenyl)-2-propen-1-one](/img/structure/B4630141.png)

![ethyl 4-[2-(2-{2-[(4-methylphenyl)amino]-2-oxoethyl}-3-oxo-1-piperazinyl)-2-oxoethyl]-1-piperazinecarboxylate](/img/structure/B4630154.png)

![1-(4-chlorobenzyl)-4-[4-(2-methyl-2-propen-1-yl)-1-piperazinyl]-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B4630160.png)

![methyl 2-{[(6-cyclopropyl-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridin-4-yl)carbonyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B4630196.png)

![2-({[1-({3-[3-(trifluoromethyl)benzyl]-1,2,4-oxadiazol-5-yl}methyl)-3-piperidinyl]oxy}methyl)pyridine](/img/structure/B4630200.png)

![N-[2,5-dimethoxy-4-(pentanoylamino)phenyl]benzamide](/img/structure/B4630213.png)

![3-({[3-(ethoxycarbonyl)-4-(4-fluorophenyl)-2-thienyl]amino}carbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B4630216.png)

![N-[2-(1,3-benzodioxol-5-yl)-1-(1-piperidinylcarbonyl)vinyl]-4-methylbenzamide](/img/structure/B4630224.png)